(9H-fluoren-9-yl)methyl (2-(3-oxocyclobutyl)ethyl)carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl (2-(3-oxocyclobutyl)ethyl)carbamate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to act as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (2-(3-oxocyclobutyl)ethyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with the appropriate amine to form the desired carbamate. The reaction conditions often involve the use of an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (2-(3-oxocyclobutyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (2-(3-oxocyclobutyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (2-(3-oxocyclobutyl)ethyl)carbamate involves its ability to protect amine groups during chemical synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
- (9H-fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
- (9H-fluoren-9-yl)methyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
What sets (9H-fluoren-9-yl)methyl (2-(3-oxocyclobutyl)ethyl)carbamate apart from similar compounds is its unique structure that combines the Fmoc group with a cyclobutyl moiety. This combination provides distinct reactivity and stability, making it particularly useful in specialized synthetic applications.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(3-oxocyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C21H21NO3/c23-15-11-14(12-15)9-10-22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) |
InChI Key |
XIABDBCAEJBVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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